molecular formula C26H24N2O4 B2498007 3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 2418642-87-0

3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B2498007
CAS RN: 2418642-87-0
M. Wt: 428.488
InChI Key: AXCINLJASFNCKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid often involves multistep chemical processes. For instance, a method for preparing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the complexity involved in synthesizing fluorenylmethoxycarbonyl-related compounds. This synthesis is achieved through high-yield reactions starting from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, obtained from potassium thiocyanate (Le & Goodnow, 2004).

Molecular Structure Analysis

Molecular structure analysis of compounds structurally similar to 3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid often involves sophisticated techniques such as NMR, IR, MS, and X-ray diffraction. For instance, the structural and UV studies of uracil derivatives provide insights into molecular configurations and interactions, crucial for understanding the molecular structure of related compounds (Yao et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with fluorenylmethoxycarbonylamino groups can be complex, reflecting their diverse chemical properties. For example, the preparation of N-9-fluorenylmethoxycarbonylamino acid chlorides from mixed anhydrides by the action of hydrogen chloride showcases the reactive versatility of these compounds (Chen, Lee, & Benoiton, 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are essential for practical applications. The study of hydrogen bonding in related compounds by 1H NMR spectroscopy and X-ray crystallography reveals intricate details about their physical properties (Dobbin et al., 1993).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. For instance, the improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids highlights the synthetic accessibility and reactivity of compounds within this chemical class (Kitagawa et al., 2004).

Scientific Research Applications

Synthesis and Structural Analysis

  • The chemical compound 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, closely related to the query compound, has been synthesized from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, showcasing the potential for chemical modification and utilization in various synthesis processes (Le & Goodnow, 2004).

Photophysics and Bioimaging

  • A study explored the photophysical properties and bioimaging applications of a water-soluble fluorene derivative, revealing its high fluorescence quantum yield and strong aggregation in water. The compound's efficiency in two-photon fluorescence microscopy (2PFM) imaging demonstrated its potential as a probe for integrin imaging, underlining its significance in biological and medical research (Morales et al., 2010).

Molecular Protection and Analytical Methods

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the structure , has been used to protect hydroxy-groups, allowing its removal in the presence of other base-labile protecting groups without interference, indicating its role in complex synthetic processes (Gioeli & Chattopadhyaya, 1982).
  • Analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 3-(2-methyl-4 oxo-1,4-dihydroquinoline-3-yl) propanoic acids, structurally related to the compound , have been developed. The study highlighted the significance of 13C NMR-spectroscopy in resolving tautomeric forms, showcasing the compound's relevance in pharmaceutical development (Zubkov et al., 2016).

Magnetism and Material Science

  • A study on manganese carboxylates with fluorenylcarboxylate ligands, structurally similar to the compound , revealed unique chainlike structures and weak antiferromagnetic coupling, suggesting potential applications in material science and magnetic studies (Tang et al., 2016).

properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-25(30)23(15-28-14-13-17-7-1-6-12-24(17)28)27-26(31)32-16-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,22-23H,13-16H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCINLJASFNCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydroindol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

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